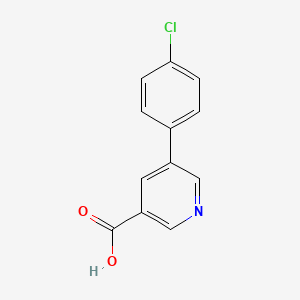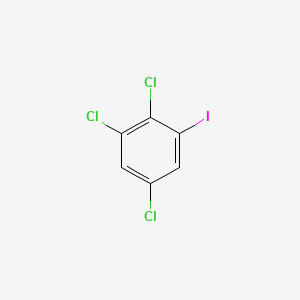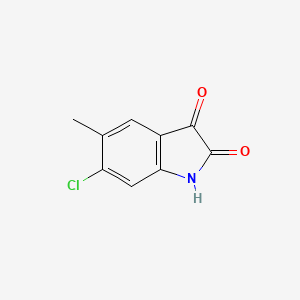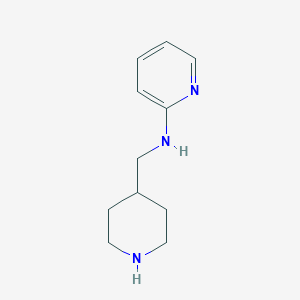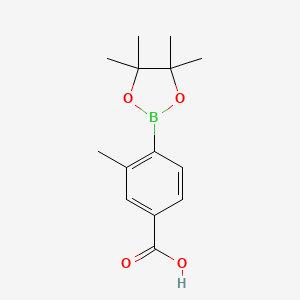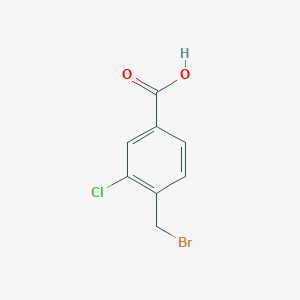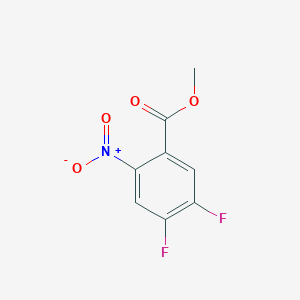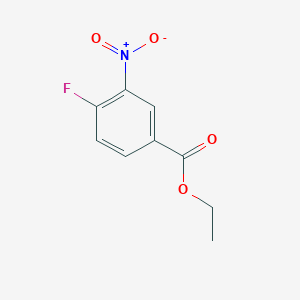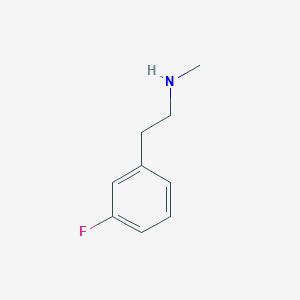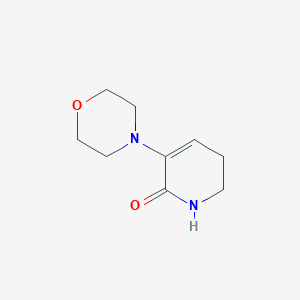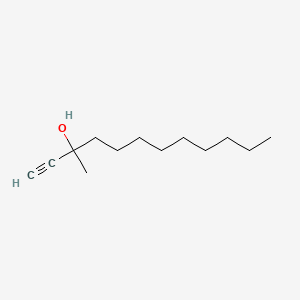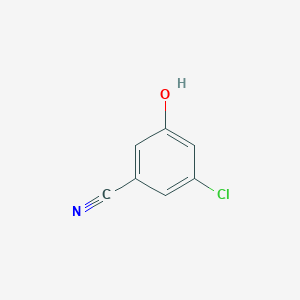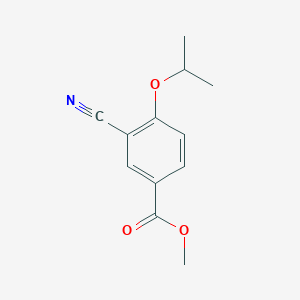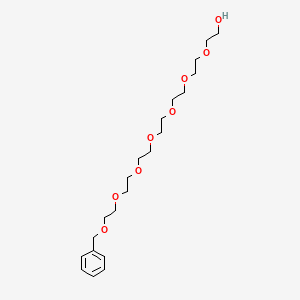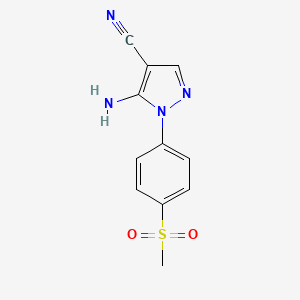
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
“5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C10H11N3O2S . It’s a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The ring is substituted with an amino group at the 5-position, a methylsulfonyl group at the 4-position of the phenyl ring, and a carbonitrile group at the 4-position .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Adsorption Properties and Corrosion Inhibition : This compound has been studied for its properties in corrosion inhibition. It shows increased corrosion inhibition efficiency with higher concentrations but decreases with rising temperatures. Surface tension measurements and thermodynamic activation parameters have been evaluated to understand its mechanism as a corrosion inhibitor (Abdel Hameed et al., 2020).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Derivatives of this compound have been synthesized and evaluated for antimicrobial activity. Some derivatives, like 5a, 5c, 5f, and 5h, have shown excellent activity compared to other derivatives (Puthran et al., 2019).
Surface Morphology Studies
- Investigation of Surface Morphology : Studies involving scanning electron microscopy (SEM), energy dispersion X-ray spectroscopy (EDX), and atomic force microscopy (AFM) have been conducted to understand the surface morphology of mild steel in the presence of pyrazole derivatives, highlighting their corrosion inhibition capabilities (Yadav et al., 2016).
Electronic and Spectral Properties
- Electronic and Spectral Properties Study : This compound's interaction with fullerene molecules has been studied, including its electronic spectra and physical and chemical properties. The compound exhibits antiarthritic properties and enhanced Raman activity upon adsorption with fullerene (Study of Electronic Properties, 2022).
Synthesis of Novel Compounds
- Novel Synthesis Approaches : Innovative methodologies have been developed for the synthesis of derivatives of this compound. This includes one-pot, multicomponent syntheses and investigations into various biological activities, such as anticancer properties (Nimbalkar et al., 2017).
Anti-Inflammatory and Analgesic Activities
- Development of Anti-Inflammatory Agents : Research has been conducted to synthesize and test 1,5-diarylpyrazole derivatives for anti-inflammatory and analgesic activities. The goal is to develop agents with fewer side effects than existing drugs, and some compounds have shown significant activity in this regard (Tsuji et al., 1997).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential antitumor activity, as well as its synthesis and chemical properties. Given the interest in pyrazole derivatives in medicinal chemistry, this compound could be a promising candidate for future studies .
Eigenschaften
IUPAC Name |
5-amino-1-(4-methylsulfonylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-18(16,17)10-4-2-9(3-5-10)15-11(13)8(6-12)7-14-15/h2-5,7H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDIEUIKKWXKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618139 | |
| Record name | 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-(methylsulfonyl)phenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
106368-32-5 | |
| Record name | 5-Amino-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

